N,N-Dibenzylethylenediamine

Vue d'ensemble

Description

N,N’-Dibenzylethylenediamine is an intermediate of cephalosporin and penicillin .

Synthesis Analysis

N-Benzylethylenediamine participates in the one-pot synthesis of N, N, N ′-trisubstituted guanidines. It undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in stoichiometric ratio 1:1 to afford the corresponding Schiff monobase .Molecular Structure Analysis

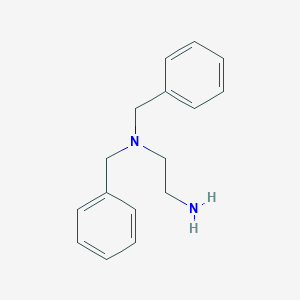

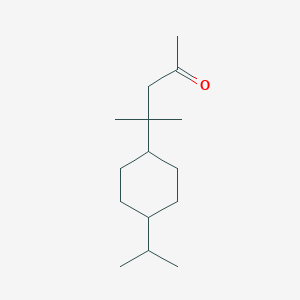

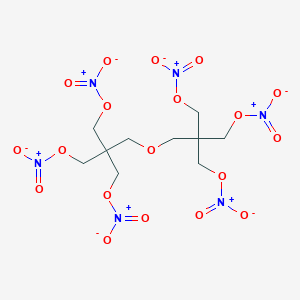

The molecular formula of N,N’-Dibenzylethylenediamine is C16H20N2. The molecular weight is 240.34 g/mol . The IUPAC name is N, N '-dibenzylethane-1,2-diamine .Chemical Reactions Analysis

The reaction of N,N’-dibenzylethylenediamine and glyoxal has been studied .Applications De Recherche Scientifique

Catalysis in Chemical Reactions : It acts as an efficient and versatile bidentate ligand in copper-catalyzed formation of the C-N bond, facilitating copper catalyzed cross-coupling reactions of aryl iodides with amides (Hosseinzadeh, Golchoubian, & Masoudi, 2008).

Corrosion Inhibition : Schiff bases of ethylenediamine, including N,N' -Dibenzylethylenediamine, have been studied as corrosion inhibitors for zinc in sulfuric acid (Agrawal, Talati, Shah, Desai, & Shah, 2004).

Iron Chelation : It has been used in the synthesis of iron(III) complexes, aiming to protect cells against iron-catalyzed oxidative damage (Serratrice, Galey, Aman, & Dumats, 2001).

Cancer Research : Its derivatives exhibit cytotoxic activity towards various human cancer cell lines (Musa, Badisa, & Latinwo, 2014).

Drug Synthesis : It has been utilized in the synthesis of centperazine, an antifilarial drug (Sengupta, Sahu, & Chatterjee, 1993).

Prodrug for Iron Chelation : Ester and lactone derivatives of N,N'-Dibenzylethylenediamine have been prepared as prodrugs for iron chelation (Pitt, Bao, Thompson, Wani, Rosenkrantz, & Metterville, 1986).

Coordination Chemistry : It has been used in the synthesis of copper coordination compounds with potential catalytic activities (Liu, Zhang, & Cai, 2020).

Analytical Chemistry : Utilized as an internal standard in the enantioselective HPLC analysis of ethambutol and its stereoisomers (Blessington & Beiraghi, 1991).

Synthesis of Tetrahydro-isoquinolines : It undergoes Friedel-Crafts cyclization to synthesize substituted 1,2,3,4-tetrahydro-isoquinolines (Peerzada, 1997).

Pharmaceutical Development : Its derivatives are explored for their membrane permeability and cytoprotective capabilities against oxidative stress (Thiele & Sloan, 2016).

Safety And Hazards

N,N’-Dibenzylethylenediamine is harmful if swallowed . It is corrosive to the eyes and may cause severe damage including blindness. Skin contact may result in redness, pain, inflammation, itching, scaling .

Relevant Papers There are several papers related to N,N’-Dibenzylethylenediamine. For example, a paper published in 1951 discussed the preparation and properties of N,N’-dibenzylethylenediamine penicillin . Another paper discussed the treatment of late syphilis with 2.4 million units benzathine penicillin G (BPG) and the tolerance of single versus divided doses .

Propriétés

IUPAC Name |

N',N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTNHJDHMQSOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Dibenzylethane-1,2-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)